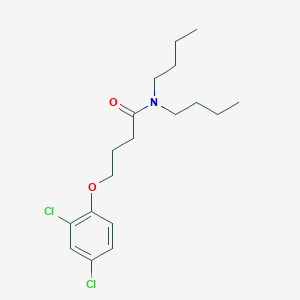
N,N-dibutyl-4-(2,4-dichlorophenoxy)butanamide
Overview
Description
N,N-dibutyl-4-(2,4-dichlorophenoxy)butanamide: is an organic compound with the molecular formula C18H27Cl2NO2 It is characterized by the presence of a butanamide backbone substituted with dibutyl and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibutyl-4-(2,4-dichlorophenoxy)butanamide typically involves the reaction of 2,4-dichlorophenol with butanoyl chloride to form 4-(2,4-dichlorophenoxy)butanoyl chloride. This intermediate is then reacted with dibutylamine under controlled conditions to yield the final product. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: N,N-dibutyl-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the phenoxy ring.
Scientific Research Applications
N,N-dibutyl-4-(2,4-dichlorophenoxy)butanamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibutyl-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
- N,N-dibutyl-4-(2,4-dichlorophenoxy)acetamide
- N,N-dibutyl-4-(2,4-dichlorophenoxy)propionamide
- N,N-dibutyl-4-(2,4-dichlorophenoxy)hexanamide
Comparison: N,N-dibutyl-4-(2,4-dichlorophenoxy)butanamide is unique due to its specific butanamide backbone and the presence of both dibutyl and dichlorophenoxy groups. Compared to its analogs, it may exhibit different chemical reactivity and biological activity due to variations in the length of the carbon chain and the position of substituents.
Properties
IUPAC Name |
N,N-dibutyl-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27Cl2NO2/c1-3-5-11-21(12-6-4-2)18(22)8-7-13-23-17-10-9-15(19)14-16(17)20/h9-10,14H,3-8,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPYEJLJMQQAIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CCCOC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


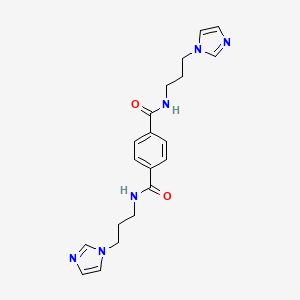
![ethyl [(5-nitro-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B3845782.png)
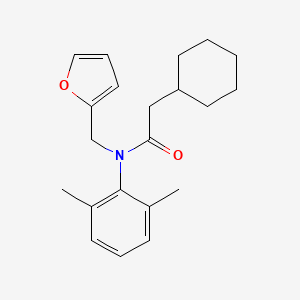
![1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B3845798.png)
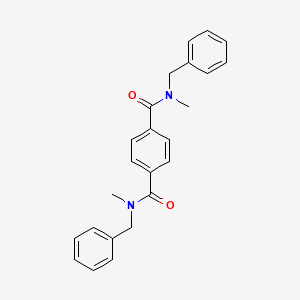

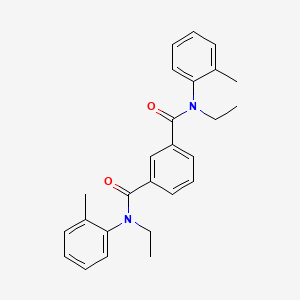
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1-piperidinyl)acetamide](/img/structure/B3845832.png)

![(NE)-N-[[3-[[3-[(E)-hydroxyiminomethyl]-2,5-dimethylphenyl]methoxymethyl]-2,5-dimethylphenyl]methylidene]hydroxylamine](/img/structure/B3845849.png)
![1-[(4-Chlorophenyl)methylsulfinyl]-3-propan-2-yloxypropan-2-ol](/img/structure/B3845865.png)
![N,N,N'-trimethyl-N'-[(4-methylsulfanylphenyl)methyl]ethane-1,2-diamine](/img/structure/B3845869.png)
![[1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-2-yl]methanol](/img/structure/B3845879.png)
![N,N'-bis[2-chloro-5-(trifluoromethyl)phenyl]isophthalamide](/img/structure/B3845892.png)
